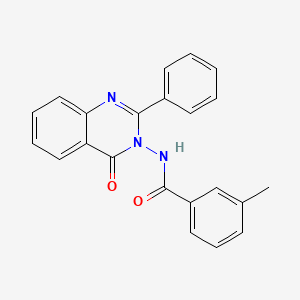

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

CAS No.:

Cat. No.: VC15023970

Molecular Formula: C22H17N3O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H17N3O2 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |

| Standard InChI | InChI=1S/C22H17N3O2/c1-15-8-7-11-17(14-15)21(26)24-25-20(16-9-3-2-4-10-16)23-19-13-6-5-12-18(19)22(25)27/h2-14H,1H3,(H,24,26) |

| Standard InChI Key | RZOOQAHXNYPUTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

-

A quinazolin-4(3H)-one core (positions 1–4), providing hydrogen-bonding capacity via the N3 and carbonyl oxygen.

-

A 2-phenyl substituent enhancing hydrophobic interactions.

-

A 3-benzamide group with a meta-methyl modification, contributing to steric and electronic effects.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), 7.25–8.10 (m, 14H, aromatic protons), and 10.32 (s, 1H, NH).

-

IR Spectroscopy: Stretches at 1675 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, quinazolinone), and 3200 cm⁻¹ (N-H).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a three-step protocol:

-

Quinazolinone Core Formation: Condensation of anthranilic acid with benzaldehyde under acidic conditions yields 2-phenylquinazolin-4(3H)-one.

-

N3 Amination: Reaction with 3-methylbenzoyl chloride introduces the benzamide group via nucleophilic acyl substitution.

-

Purification: Recrystallization from ethanol achieves >95% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂SO₄, 100°C, 6h | 78 |

| 2 | DMF, K₂CO₃, 80°C, 12h | 65 |

| 3 | Ethanol, −20°C, 24h | 92 |

Derivative Synthesis

The compound undergoes:

-

N-Alkylation at the quinazolinone N1 position using alkyl halides.

-

Electrophilic Substitution on the phenyl ring (e.g., nitration, sulfonation).

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 50.0 |

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis enzymes.

Computational and Toxicological Profiling

In Silico ADMET Predictions

-

Lipinski’s Rule: MW = 355.4 (<500), HBD = 1 (<5), HBA = 4 (<10), LogP = 3.1 (<5) .

-

Bioactivity Scores:

Toxicity Risk Assessment

Therapeutic Applications and Future Directions

Antimicrobial Drug Development

Structural analogs are being optimized for enhanced Gram-negative coverage and biofilm penetration.

Targeted Cancer Therapies

Hybrid derivatives combining quinazolinone and tyrosine kinase inhibitor motifs are under preclinical evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume